

Using Z-Val-OMe in solution phase peptide synthesis

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Compound of Interest

Compound Name: Z-Val-OMe

CAS No.: 24210-19-3

Cat. No.: B1625133

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Application Note: Strategic Utilization of **Z-Val-OMe** in Solution Phase Peptide Synthesis

Introduction: The Steric Challenge of Valine

In the landscape of solution-phase peptide synthesis (SPPS), **Z-Val-OMe** (N-Benzyloxycarbonyl-L-valine methyl ester) serves as a critical orthogonal intermediate. Unlike solid-phase synthesis, where excess reagents drive reactions to completion, solution-phase chemistry requires precise stoichiometric control and scalable work-up procedures.

Valine, a

-branched amino acid, presents unique challenges due to the steric bulk of its isopropyl side chain adjacent to the reaction center. This steric hindrance retards coupling rates and increases the risk of racemization during activation. **Z-Val-OMe** provides a stable, fully protected starting material that can be selectively deprotected at either the N-terminus (Z-group removal) or C-terminus (Methyl ester hydrolysis) to propagate the peptide chain.

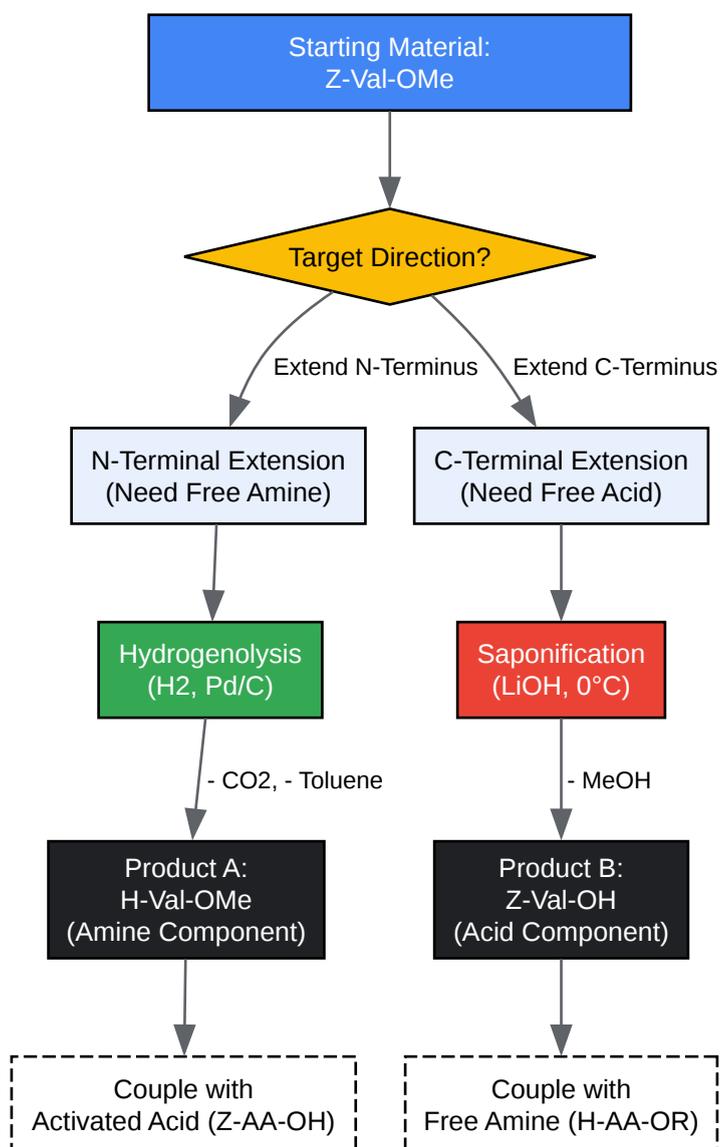
This guide details the specific protocols for handling **Z-Val-OMe**, focusing on maintaining optical purity and maximizing yield despite steric constraints.

Chemical Profile: Z-Val-OMe[1][2][3]

Property	Specification
IUPAC Name	Methyl (2S)-3-methyl-2-[(phenylmethoxycarbonyl)amino]butanoate
CAS Number	24210-19-3
Molecular Weight	265.31 g/mol
Appearance	White crystalline powder or colorless oil (purity dependent)
Melting Point	54–56 °C (Lit.) ^{[1][2]}
Solubility	Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in Water
Protecting Groups	N-term: Benzyloxycarbonyl (Z/Cbz) - Acid stable, H ₂ labile C-term: Methyl Ester (OMe) - Base labile

Strategic Workflow

The utility of **Z-Val-OMe** lies in its bidirectionality. The following decision tree illustrates how to process this intermediate based on your target peptide sequence.



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Figure 1: Divergent synthesis pathways for **Z-Val-OMe**. Green path indicates Z-removal; Red path indicates ester hydrolysis.

Detailed Experimental Protocols

Protocol A: Selective N-Deprotection (Hydrogenolysis)

Objective: To generate H-Val-OMe for use as the amine component in coupling. Mechanism: Catalytic hydrogenation cleaves the benzyl ester bond of the Z-group, releasing toluene and unstable carbamic acid, which spontaneously decarboxylates to the free amine.

Reagents:

- **Z-Val-OMe** (10 mmol)
- Palladium on Carbon (Pd/C), 10% wt loading (wet support preferred for safety)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (balloon or low pressure)

Procedure:

- **Dissolution:** Dissolve **Z-Val-OMe** (2.65 g, 10 mmol) in anhydrous MeOH (30 mL).
 - Note: If solubility is poor, add a small amount of Ethyl Acetate (EtOAc).
- **Catalyst Addition:** Under an inert atmosphere (Nitrogen flow), carefully add 10% Pd/C (265 mg, 10% w/w relative to substrate).
 - Safety: Pd/C is pyrophoric when dry. Use wet catalyst or add under N₂ blanket.
- **Hydrogenation:** Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature.
- **Monitoring:** Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (UV active) will disappear; the product (H-Val-OMe) is not UV active but stains with Ninhydrin.
 - Reaction Time: Typically 1–4 hours.
- **Work-up:** Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
- **Isolation:** Concentrate the filtrate in vacuo.
 - Result: H-Val-OMe is obtained as an oil or low-melting solid. Use immediately to avoid diketopiperazine (DKP) formation if stored for long periods.

Protocol B: Controlled Saponification (C-Deprotection)

Objective: To generate Z-Val-OH for use as the acid component. Critical Risk: Racemization.

The

-proton of Valine is shielded by the isopropyl group, but strong bases or high temperatures can still induce enolization, leading to loss of chirality.

Reagents:

- **Z-Val-OMe** (10 mmol)
- Lithium Hydroxide (LiOH·H₂O) (1.2 - 1.5 eq)
- Solvent: THF/Water (3:1) or Acetone/Water

Procedure:

- Preparation: Dissolve **Z-Val-OMe** (2.65 g, 10 mmol) in THF (20 mL). Cool the solution to 0 °C in an ice bath.
- Hydrolysis: Add a solution of LiOH (12 mmol) in Water (10 mL) dropwise.
 - Expert Insight: Use LiOH rather than NaOH. Lithium is a weaker Lewis acid than Sodium, reducing the coordination stabilization of the enolate intermediate, thereby minimizing racemization [1].
- Reaction: Stir at 0 °C. Do not allow to warm above 5–10 °C. Monitor by TLC (Acidify a small aliquot to check).
- Work-up:
 - Evaporate THF under reduced pressure (keep bath < 30 °C).
 - Dilute the remaining aqueous phase with water.
 - Wash with Diethyl Ether (removes unreacted ester).
 - Acidification: Acidify the aqueous layer to pH 2–3 with 1N HCl at 0 °C.
 - Extraction: Extract immediately with EtOAc (3x).

- Drying: Dry combined organics over Na₂SO₄ and concentrate.
 - Result: Z-Val-OH (White solid).

Protocol C: Coupling with Sterically Hindered Valine

Objective: Coupling Z-Val-OH (or reacting H-Val-OMe) with another amino acid. Challenge: The beta-branching of Valine makes nucleophilic attack on the carbonyl carbon difficult.

Recommended System: EDC/HOBt or HATU/DIPEA.

- Activation: Dissolve Z-AA-OH (Acid) and HOBt (1.1 eq) in DCM/DMF. Stir at 0 °C.
- Coupling Agent: Add EDC·HCl (1.1 eq). Stir for 15 mins to form the active ester.
- Addition: Add H-Val-OMe (Amine) and DIPEA (1.0 eq if amine is a salt, none if free base).
- Time: Allow to react for 12–24 hours. Valine couplings are significantly slower than Glycine or Alanine couplings.
 - Note: If using Z-Val-OH as the acid component, the activation time is critical. Over-activation can lead to racemization.

Critical Control Points & Troubleshooting

Issue	Cause	Prevention/Solution
Racemization	Base-catalyzed enolization during saponification or coupling.	Saponification: Use LiOH at 0°C. Avoid excess base. Coupling: Use HOBt/HOAt as additives to suppress oxazolone formation.
Slow Reaction	Steric hindrance of Isopropyl side chain.	Use stronger activation (HATU) if EDC fails, but monitor optical purity. Increase reaction time, not temperature.
Diketopiperazine (DKP)	Cyclization of dipeptide methyl esters (e.g., H-Val-Pro-OMe).	Do not store free amine dipeptide esters. Couple the next amino acid immediately after deprotection.
Solubility	Z-Val-OMe is lipophilic.	Use DCM or EtOAc for workups. If the peptide grows larger, switch to DMF/NMP.

References

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Sources

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- [3. Z-Val-OMe | C14H19NO4 | CID 10967417 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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